N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-17-6-5-7-18(16-17)25-23(28)22(27)24-14-13-19-8-3-4-15-26(19)32(29,30)21-11-9-20(31-2)10-12-21/h5-7,9-12,16,19H,3-4,8,13-15H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAYFHYWUYMIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives, followed by functionalization to introduce the sulfonyl and ethanediamide groups. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperidine-Based Sulfonamides and Amides
- W-15 and W-18: These 2-phenylethylpiperidinyl sulfonamides (e.g., 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) share a sulfonamide group and piperidine scaffold.
- Fentanyl : A 4-piperidinyl propanamide opioid, fentanyl lacks the sulfonyl group but shares the piperidine-amide architecture. The target compound’s 2-piperidinyl substitution and ethanediamide linker likely reduce μ-opioid receptor affinity compared to fentanyl’s 4-substituted propanamide structure .
Ethanediamide Analogs
- N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide : This analog () uses a piperazine ring instead of piperidine, increasing conformational flexibility. The 4-methoxybenzenesulfonyl group in the target compound may improve stability compared to the 4-methylbenzoyl substituent .
- N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide (): The trifluoromethoxy group enhances electron-withdrawing effects, while the methylsulfanyl benzyl group increases lipophilicity. The target compound’s 3-methylphenyl group balances hydrophobicity and steric bulk .
Piperidinyl Amides with Aryl Substituents
- N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (): These analogs feature single amide linkages and 4-piperidinyl substitution. The ethanediamide linker in the target compound introduces a second carbonyl group, which may reduce membrane permeability but improve solubility .
Comparative Data Table
Key Research Findings
- Synthetic Routes : The target compound’s synthesis likely parallels methods for piperidinyl sulfonamides (e.g., reductive amination with sodium triacetoxyborohydride) but requires sequential coupling of the ethanediamide linker .
- Structure-Activity Relationships (SAR): The 4-methoxybenzenesulfonyl group enhances metabolic resistance compared to non-sulfonylated analogs . The ethanediamide linker’s dual carbonyl groups may reduce CNS penetration compared to fentanyl but improve water solubility .
- Toxicity and Regulation : Piperidinyl sulfonamides like W-15 are regulated under opioid analog laws; the target compound’s structural divergence may exempt it from such classifications, pending regional legislation .
Biological Activity
N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide, with the CAS number 898445-87-9, is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure includes a sulfonyl group and an ethanediamide moiety, which contribute to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C23H29N3O5S
- Molecular Weight : 459.6 g/mol
- Structure : The compound features a piperidine ring, a methoxybenzenesulfonyl group, and an ethanediamide structure, which are pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes involved in various physiological processes. The sulfonamide and piperidine components enhance binding affinity to these targets, potentially modulating their activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Study Findings : A related compound demonstrated potent anti-proliferative effects against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism involved apoptosis induction through upregulation of Nur77, a nuclear receptor linked to cell death pathways .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases:
- Mechanism : By modulating glutamate receptors and reducing oxidative stress, these compounds may protect neuronal cells from damage.
Case Studies
Pharmacological Applications
The diverse activities of this compound suggest several potential applications in medicinal chemistry:
- Cancer Therapy : As an antitumor agent targeting specific pathways involved in cell proliferation and apoptosis.
- Neurological Disorders : Potential use in treating conditions like Alzheimer's and Parkinson's diseases through neuroprotection.
- Anti-inflammatory Applications : Investigated for its ability to modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
